Chondrosine
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Overview
Description
Chondrosine is a disaccharide compound with the molecular formula C₁₂H₂₁NO₁₁ . It is composed of 2-amino-2-deoxy-3-O-β-D-glucopyranuronosyl-D-galactopyranose. In its sulfated form, it serves as the core unit of chondroitin sulfate, which is a crucial component of cartilage and other connective tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondrosine can be synthesized through various chemical processes. One common method involves the condensation of glucuronic acid and galactosamine under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as animal cartilage. The process includes enzymatic hydrolysis, followed by purification steps like filtration, precipitation, and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Chondrosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chondrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its role in cellular processes and its interaction with other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
Chondrosine exerts its effects primarily through its role as a structural component of chondroitin sulfate. It contributes to the formation and maintenance of the extracellular matrix in connective tissues. The molecular targets include various enzymes and receptors involved in cartilage metabolism and repair .
Comparison with Similar Compounds
Similar Compounds
- Chondroitin sulfate
- Hyaluronic acid
- Dermatan sulfate
- Heparin
Uniqueness
Chondrosine is unique due to its specific structure and its role as a core unit of chondroitin sulfate. Unlike other glycosaminoglycans, this compound’s sulfated form provides distinct biological functions, particularly in maintaining the structural integrity of cartilage and other connective tissues .
Properties
CAS No. |
499-14-9 |
---|---|
Molecular Formula |
C12H21NO11 |
Molecular Weight |
355.29 g/mol |
IUPAC Name |
6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22) |
InChI Key |
WNWNYJSOBYTXFA-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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